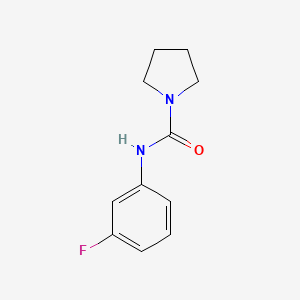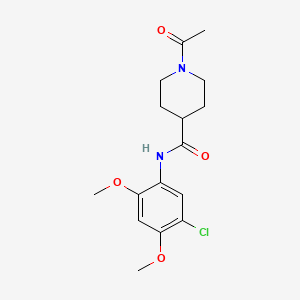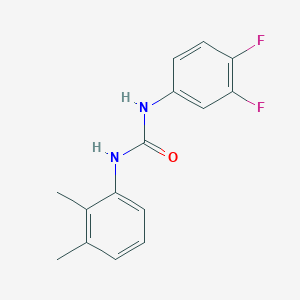![molecular formula C19H30N6O2 B5457250 N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B5457250.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anticancer agent, particularly in the treatment of solid tumors.
Wirkmechanismus
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine works by binding to the DNA template and inhibiting the activity of RNA polymerase I. This leads to a reduction in the production of ribosomal RNA, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain viruses, such as hepatitis B and C, by inhibiting the activity of RNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is its selectivity for cancer cells, which allows for more targeted treatment. However, there are also limitations to its use in lab experiments, including its relatively short half-life and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine. One area of interest is its potential use in combination with other anticancer agents, such as DNA-damaging agents or immune checkpoint inhibitors. Another area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Finally, there is interest in exploring the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine in other diseases, such as viral infections or neurodegenerative disorders.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine involves a multi-step process, starting with the reaction of 2-cyclohexen-1-ol with 2-bromoethylamine hydrobromide to form the intermediate 2-(1-cyclohexen-1-yl)ethylamine. This is then reacted with morpholine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has been the subject of extensive scientific research, particularly in the field of cancer biology. It has been shown to selectively inhibit RNA polymerase I transcription, leading to nucleolar stress and activation of the p53 pathway. This results in apoptosis of cancer cells, while sparing normal cells.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c1-2-4-16(5-3-1)6-7-20-17-21-18(24-8-12-26-13-9-24)23-19(22-17)25-10-14-27-15-11-25/h4H,1-3,5-15H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWYERSSFJZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5457187.png)
![N-cyclopentyl-7-[(3-methylisoxazol-5-yl)acetyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5457195.png)
![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5457197.png)
![1-(1-naphthylmethyl)-N-[1-(1H-tetrazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5457199.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(methylamino)nicotinamide](/img/structure/B5457207.png)
![1-benzyl-5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5457211.png)
![methyl 4-(5-{[(3S)-3-(acetylamino)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5457214.png)

![methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5457226.png)
![4-(3-methyl-1-pyridiniumyl)-5-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,3-thiazol-2-olate](/img/structure/B5457234.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B5457241.png)

![2'-(hydroxymethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5457258.png)